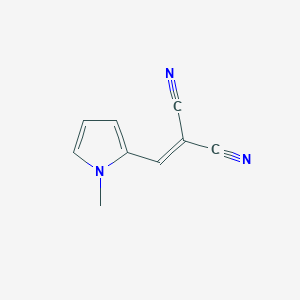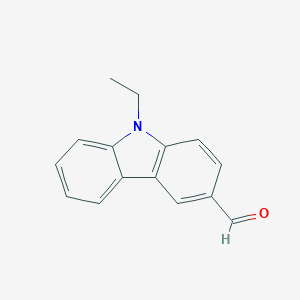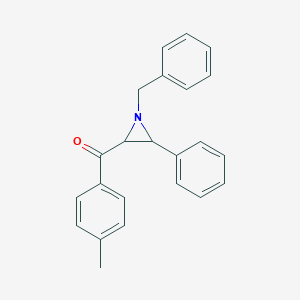
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile
Descripción general
Descripción
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit significant anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The exact mechanism of action of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the growth and proliferation of cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile exhibits significant biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. Additionally, the compound has been reported to exhibit anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile in lab experiments is its potential application in drug development. The compound has been reported to exhibit significant biological activity, making it a promising candidate for further investigation. However, one of the limitations of using the compound in lab experiments is the lack of information regarding its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the investigation of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile. One of the key areas of research is the further investigation of its potential use as an anticancer agent. Studies have shown that the compound exhibits significant activity against various cancer cell lines, making it a promising candidate for further investigation. Additionally, further investigation is needed to determine the exact mechanism of action of the compound and its potential use as an anti-inflammatory and analgesic agent. Finally, more research is needed to investigate the toxicity and safety profile of the compound, which is essential for its potential use in drug development.
Conclusion
In conclusion, 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile is a promising compound with potential applications in drug development. The compound has been shown to exhibit significant anticancer, antifungal, and antibacterial activities, as well as anti-inflammatory and analgesic activities. However, further investigation is needed to determine its exact mechanism of action and toxicity and safety profile.
Propiedades
Número CAS |
79225-55-1 |
|---|---|
Nombre del producto |
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile |
Fórmula molecular |
C17H11N3O |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
6-oxo-3,4-diphenyl-1H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)16(19-20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,20,21) |
Clave InChI |
PPWYWNPYONMTBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C#N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C#N |
Otros números CAS |
79225-55-1 |
Solubilidad |
17.2 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)




![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)


